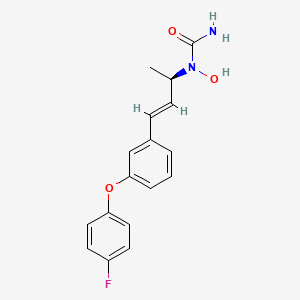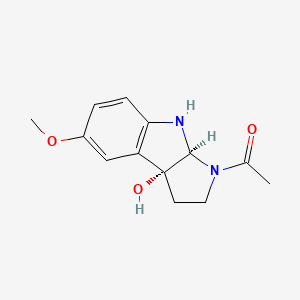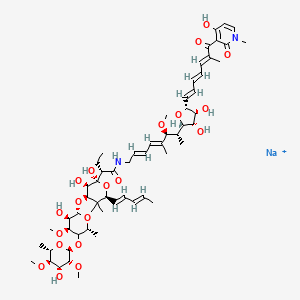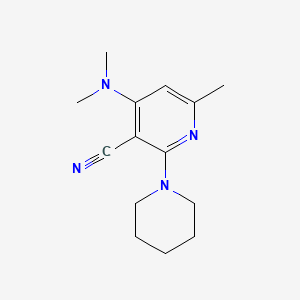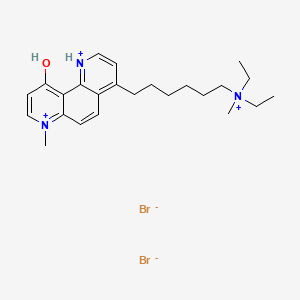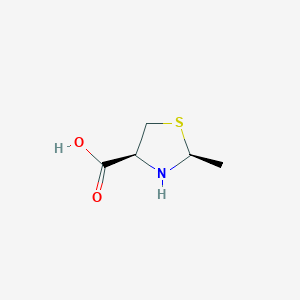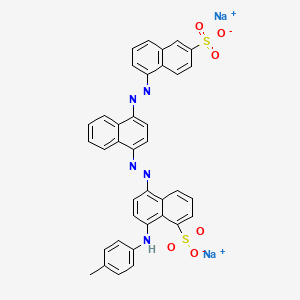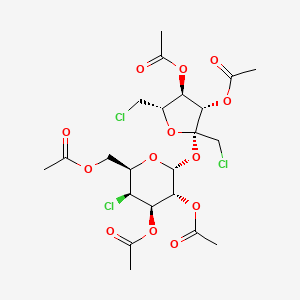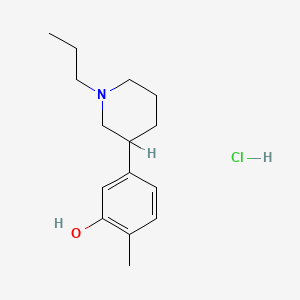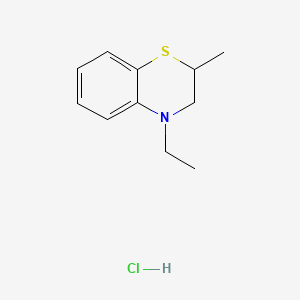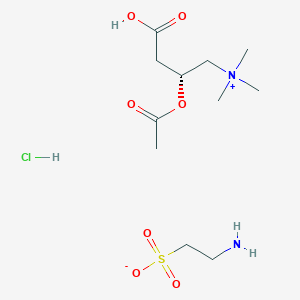
TL7E756Fpl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl L-carnitine taurinate hydrochloride: (TL7E756Fpl) is a compound with the molecular formula C9H18NO4.C2H6NO3S.ClH .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetyl L-carnitine taurinate hydrochloride involves the reaction of acetyl L-carnitine with taurine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of acetyl L-carnitine taurinate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Acetyl L-carnitine taurinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions with various reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Acetyl L-carnitine taurinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on cellular metabolism and energy production.
Medicine: Research explores its potential therapeutic benefits, including neuroprotective and antioxidant properties.
Industry: It is used in the formulation of dietary supplements and functional foods
Mécanisme D'action
The mechanism of action of acetyl L-carnitine taurinate hydrochloride involves its interaction with cellular pathways and molecular targets. It is known to enhance mitochondrial function and energy production by facilitating the transport of fatty acids into mitochondria. This process is crucial for the production of adenosine triphosphate (ATP), the primary energy currency of cells .
Comparaison Avec Des Composés Similaires
Acetyl L-carnitine: Shares similar properties but lacks the taurinate component.
L-carnitine: A precursor to acetyl L-carnitine, involved in fatty acid metabolism.
Taurine: An amino acid with various physiological roles, including bile salt formation and osmoregulation .
Uniqueness: Acetyl L-carnitine taurinate hydrochloride is unique due to its combined properties of acetyl L-carnitine and taurine. This combination enhances its potential therapeutic effects, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
423152-18-5 |
|---|---|
Formule moléculaire |
C11H25ClN2O7S |
Poids moléculaire |
364.84 g/mol |
Nom IUPAC |
[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;2-aminoethanesulfonate;hydrochloride |
InChI |
InChI=1S/C9H17NO4.C2H7NO3S.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;3-1-2-7(4,5)6;/h8H,5-6H2,1-4H3;1-3H2,(H,4,5,6);1H/t8-;;/m1../s1 |
Clé InChI |
KVRZACGFKCAWBR-YCBDHFTFSA-N |
SMILES isomérique |
CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.C(CS(=O)(=O)[O-])N.Cl |
SMILES canonique |
CC(=O)OC(CC(=O)O)C[N+](C)(C)C.C(CS(=O)(=O)[O-])N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


